3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride
CAS No.: 96300-88-8
Cat. No.: VC21106297
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96300-88-8 |
---|---|
Molecular Formula | C9H14ClNO2 |
Molecular Weight | 203.66 g/mol |
IUPAC Name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO2.ClH/c1-6-4-10-8(5-11)7(2)9(6)12-3;/h4,11H,5H2,1-3H3;1H |
Standard InChI Key | QDZLOVCSHPNYIF-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1OC)C)CO.Cl |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CO.Cl |
Introduction
Chemical Identity and Structure
Molecular Identification
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride represents a pyridine derivative characterized by specific functional group substitutions on the pyridine ring. The hydrochloride salt formation enhances both the stability and solubility of this compound in various media, making it particularly valuable for pharmaceutical applications.
Chemical Properties and Identifiers
The compound possesses several unique chemical identifiers that facilitate its precise classification in chemical databases and research literature. These identifying characteristics are summarized in Table 1 below:
Property | Value |
---|---|
IUPAC Name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol;hydrochloride |
CAS Number | 96300-88-8 |
Molecular Formula | C₉H₁₄ClNO₂ |
Molecular Weight | 203.66 g/mol |
InChI Key | QDZLOVCSHPNYIF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CO.Cl |
The compound's structure features a pyridine core with methyl groups at positions 3 and 5, a hydroxymethyl group at position 2, and a methoxy group at position 4. The hydrochloride salt form is created through protonation of the pyridine nitrogen, enhancing the compound's solubility profile while maintaining its core structural integrity.
Synthesis Methodologies
Traditional Synthetic Routes
The synthesis of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride traditionally followed a multi-step process beginning with 2,3,5-trimethylpyridine. This classical approach involved N-oxidation with hydrogen peroxide, followed by nitration to yield 2,3,5-trimethyl-4-nitro-pyridine N-oxide. Subsequent exchange of the nitro group with a methoxy group via sodium methoxide treatment produced 2,3,5-trimethyl-4-methoxypyridine N-oxide. Treatment with acetic anhydride and subsequent saponification generated the target hydroxymethyl derivative .
Improved Synthetic Pathway
A more efficient process was later developed starting from 3,5-dimethyl-4-methoxy-2-cyanopyridine. This improved method involves catalytic hydrogenation of the cyano group, as described in the patent literature. The synthetic route can be represented as:
3,5-dimethyl-4-methoxy-2-cyanopyridine → 3,5-dimethyl-4-methoxy-2-aminomethylpyridine → 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine
If the chloromethyl derivative is desired, the hydroxymethyl intermediate can be treated with thionyl chloride to yield 3,5-dimethyl-4-methoxy-2-chloromethylpyridine .
Optimization Considerations
Several factors affect the yield and purity of the synthesis:
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Temperature control during reaction stages
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Precise pH management during hydrolysis steps
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Catalyst selection for hydrogenation
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Reaction time optimization
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Solvent selection for maximum yield
The optimization of these parameters has been critical in developing scalable industrial production methods, with particular attention to minimizing undesired side products, especially chlorinated intermediates during the final transformation steps .
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride is primarily determined by its functional groups. The hydroxymethyl group at the 2-position serves as a key reactive site, enabling numerous chemical transformations. The methoxy group at position 4 influences the electron distribution within the pyridine ring, affecting the compound's nucleophilic and electrophilic properties.
Major Reaction Types
The compound undergoes several important reaction types:
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Oxidation reactions: The hydroxymethyl group can be oxidized to yield aldehyde or carboxylic acid derivatives.
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Reduction reactions: Under appropriate conditions, selective reduction can produce various derivatives.
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Substitution reactions: The hydroxymethyl group can be replaced with other functional groups, most notably conversion to chloromethyl via thionyl chloride treatment.
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Salt formation: The pyridine nitrogen readily forms salts with various acids, with the hydrochloride form being particularly important for pharmaceutical applications.
Structure-Activity Relationships
The specific arrangement of functional groups on the pyridine ring contributes significantly to the compound's chemical behavior and potential biological activities. The presence of the methyl groups at positions 3 and 5 introduces steric effects that influence reaction pathways and selectivity. These structural features make 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride distinct from related pyridine derivatives.
Pharmaceutical Relevance and Applications
Role in Drug Development
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features make it particularly useful in developing drugs that target specific biological pathways, especially those related to neurological and cardiovascular conditions.
ATPase Inhibition
A significant application of 3,5-dimethyl-4-methoxy pyridine derivatives lies in the development of ATPase inhibitors. These compounds have shown promise in modulating ATP-dependent processes, with potential therapeutic applications in various disease states. The derivatives of the title compound serve as key intermediates in synthesizing these inhibitors, as documented in several patents including US-A 4,255,451, US-A 4,337,257, and US-A 4,508,905 .
Structure-Based Comparisons
When compared to structurally similar compounds, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride exhibits distinct properties that influence its pharmaceutical applications. The table below presents a comparative analysis of related compounds:
Compound Name (CAS) | Key Functional Groups | Notable Properties | Pharmaceutical Relevance |
---|---|---|---|
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine HCl (96300-88-8) | Hydroxymethyl, methoxy, dimethyl | Enhanced solubility, moderate reactivity | Intermediate for ATPase inhibitors |
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (86604-75-3) | Chloromethyl, methoxy, dimethyl | Higher reactivity in substitution reactions | Reactive intermediate for further derivatization |
2-(Chloromethyl)-4-methoxypyridine HCl (62734-08-1) | Chloromethyl, methoxy | Reduced steric hindrance, increased reactivity | Versatile building block in medicinal chemistry |
The hydroxymethyl group in the title compound provides a balanced reactivity profile compared to the more reactive chloromethyl analogs, making it suitable for controlled chemical transformations in pharmaceutical synthesis.
Mechanism of Action
Molecular Interactions
The mechanism of action of 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride and its derivatives involves interactions with specific molecular targets. The hydroxymethyl and methoxy functional groups play crucial roles in establishing binding interactions with protein targets. These interactions can modulate various biochemical processes, particularly those involving ATP-dependent mechanisms.
Structure-Function Relationship
The specific arrangement of substituents on the pyridine ring directly influences the compound's ability to interact with molecular targets. The methoxy group at position 4 enhances electron density on the pyridine ring, affecting solubility and interaction potential with biological targets. The 3,5-dimethyl groups introduce steric factors that contribute to selective binding properties, potentially reducing unwanted side reactions in biological systems.
Research Perspectives and Future Directions
Current Research Focus
Current research involving 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride primarily centers on:
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Development of optimized synthetic pathways with improved yields and reduced environmental impact
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Exploration of novel derivatives with enhanced pharmacological properties
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Investigation of structure-activity relationships to guide rational drug design
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Utilization as a building block in the synthesis of complex bioactive molecules
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